Dup7T3BT69

Description

Dup7T3BT69 is a brominated benzooxazine derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol. Structurally, it features a tert-butyl carbamate group attached to a benzooxazine core, substituted with a bromine atom at the 6-position . Key physicochemical properties include:

- Hydrogen bond acceptors/donors: 4 acceptors, 1 donor.

- Topological polar surface area (TPSA): 47.2 Ų, suggesting moderate polarity.

This compound is synthesized via a multi-step protocol involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under mild conditions (20°C), achieving a yield of 65% . Its structural uniqueness lies in the combination of a bromo-substituted aromatic system and a carbamate-protected amine, making it a candidate for pharmaceutical applications, particularly in enzyme modulation (e.g., CYP inhibition) .

Properties

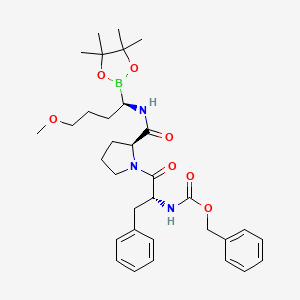

CAS No. |

162854-81-1 |

|---|---|

Molecular Formula |

C33H46BN3O7 |

Molecular Weight |

607.5 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-[(2S)-2-[[(1R)-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38)/t26-,27+,28+/m1/s1 |

InChI Key |

RTQCSXSGYPCGES-PKTNWEFCSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H](CCCOC)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of TRI-50b involves the use of boronic acid salts of multivalent metals, such as calcium, magnesium, and zinc . The preparation process typically includes the following steps:

Raw Materials: The starting materials include tri (n-alkyl cyanide) phosphine and P (R1-CN)3.

Reaction Conditions: The reaction is carried out under an inert atmosphere with a hydrolytic reagent and a reaction solvent.

Temperature and Time: The reaction temperature is maintained between 60-150°C, and the reaction time varies from 3-20 hours.

Post-Reaction Processing: After the reaction, the solution is cooled and then heated to 100-120°C for further reaction.

Chemical Reactions Analysis

TRI-50b undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its activity as a thrombin inhibitor.

Substitution Reactions: Substitution reactions involving TRI-50b can lead to the formation of different derivatives, which may have varying biological activities.

Common Reagents and Conditions: Palladium (I) tri-tert-butylphosphine bromide dimer is often used as a catalyst in these reactions.

Scientific Research Applications

Mechanism of Action

TRI-50b exerts its effects by inhibiting thrombin, a key enzyme involved in the blood coagulation process . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation . This inhibition helps in reducing the risk of thrombosis and related cardiovascular conditions .

Comparison with Similar Compounds

Key Findings:

Structural Similarities: All compounds share a brominated aromatic core, but this compound uniquely incorporates a benzooxazine ring system, distinguishing it from simpler oxazolone derivatives .

Synthetic Efficiency :

- This compound achieves a higher synthesis yield (65%) than 7-bromobenzo[d]oxazol-2(3H)-one (48%), likely due to optimized reaction conditions (e.g., DMAP catalysis and THF solvent) .

Biological Activity :

- This compound exhibits moderate CYP enzyme inhibition, whereas oxazolone derivatives (e.g., 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one) show stronger inhibition, possibly due to increased electrophilicity of the oxazolone ring .

- BBB permeability varies significantly: tert-butyl-substituted analogs (e.g., tert-butyl (2-bromo-5-methoxyphenyl)carbamate) display higher permeability, while this compound’s polar carbamate group reduces CNS penetration .

Research Implications

The comparative analysis highlights this compound’s balance between synthetic accessibility and moderate bioactivity. Its structural complexity may favor targeted drug delivery over broad-spectrum applications, unlike simpler oxazolone derivatives. Future studies should explore its pharmacokinetic optimization, particularly in enhancing BBB penetration through derivatization of the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.